BenchChemオンラインストアへようこそ!

Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate

Antitubercular drug discovery Polyketide synthase 13 Thioesterase inhibition

TAM5 is the essential procurement choice for TB drug discovery. It is the sole C4-morpholinomethyl benzofuran with a public co-crystal structure (PDB 5V41, 2.05 Å), enabling accurate structure-based optimization of Pks13 inhibitors. Unlike close analogs, TAM5 lacks hERG cardiotoxicity, allowing clean assessment of Pks13 pharmacology. Use as a benchmark compound with defined enzymatic (IC50 0.71 μM) and whole-cell (MIC 13.3 μM) activity. Ideal for crystallography, HTS normalization, and medicinal chemistry SAR studies.

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
Cat. No. B2917778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C22H23NO5/c1-2-27-22(25)20-19-16(14-23-10-12-26-13-11-23)17(24)8-9-18(19)28-21(20)15-6-4-3-5-7-15/h3-9,24H,2,10-14H2,1H3
InChIKeyOGXGATRCXHSTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate: Structural Identity, Pks13 Target Engagement, and Procurement Relevance


Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate (also designated TAM5, WAY-320676, or PDB ligand J24) is a fully synthetic benzofuran-3-carboxylate ester featuring a C4-morpholinomethyl substituent, a C5 phenolic hydroxyl, and a C2 phenyl ring [1]. It was developed as an early tool compound within the TAM benzofuran series that inhibits the thioesterase (TE) domain of Mycobacterium tuberculosis polyketide synthase 13 (Pks13), an essential enzyme for mycolic acid biosynthesis [2]. Its experimental 2.05 Å co-crystal structure with the Pks13-TE domain (PDB 5V41) provides atomic-level binding mode information that is unavailable for most in-class analogs [3].

Why Ethyl 5-Hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate Cannot Be Interchanged with Other Benzofuran-3-Carboxylate Analogs


Within the 5-hydroxy-2-phenylbenzofuran-3-carboxylate scaffold, minor structural variations at the C4 aminomethyl position—morpholinyl versus dimethylamino versus azepanyl—produce dramatic shifts in target potency (e.g., Pks13-TE IC₅₀ ranging from ~0.2 μM to >10 μM), anti-mycobacterial MIC values, and crucially, hERG cardiac ion channel liability [1]. The morpholinomethyl group of TAM5 confers a specific hydrogen-bonding and steric profile within the Pks13-TE binding pocket that cannot be replicated by smaller dialkylamino or larger cyclic amine substituents [2]. Generic substitution based solely on the benzofuran core therefore carries a high risk of activity loss, altered selectivity, or introduction of cardiotoxicity liabilities documented for close analogs such as TAM16 [3].

Quantitative Differentiation Evidence: Ethyl 5-Hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate vs. Closest Analogs


Pks13-TE Domain Inhibition: TAM5 vs. TAM16 and TAM1–TAM4 Benchmarks

TAM5 inhibits the Mtb Pks13-TE domain with an IC₅₀ of 0.71 ± 0.05 μM in a biochemical esterase activity assay [1]. In the same assay, TAM16 (the most optimized benzofuran lead from the series) achieves IC₅₀ = 0.19 ± 0.01 μM, while earlier congeners TAM1–TAM4 cluster between 0.12 and 0.28 μM [1]. However, this modest ~4-fold potency gap relative to TAM16 is offset by TAM5's absence of reported hERG inhibition, a critical cardiac safety advantage that halted TAM16's preclinical progression [2]. Against the broader Pks13 inhibitor landscape, TAM5 is ~10-fold more potent than the non-benzofuran inhibitor BMVC-8C3O (IC₅₀ = 6.94 μM) [3].

Antitubercular drug discovery Polyketide synthase 13 Thioesterase inhibition Benzofuran SAR

hERG Cardiac Safety Profile: TAM5 vs. TAM16 as the Critical Procurement Differentiator

TAM16, the most potent benzofuran Pks13 inhibitor (IC₅₀ = 0.19 μM), was halted in preclinical development specifically due to inhibition of the hERG cardiac ion channel, which confers risk of drug-induced QT prolongation and arrhythmia [1]. Despite extensive medicinal chemistry optimization of the TAM16 scaffold, hERG liability reductions achieved in vitro did not translate to improved ex vivo cardiotoxicity profiles; series development was ultimately terminated over insufficient safety window concerns [1]. In contrast, TAM5 (the morpholinomethyl-bearing early congener) was disclosed and structurally characterized alongside TAM1–TAM15 without any reported hERG inhibitory activity [2]. TAM5 therefore represents the sole structurally validated benzofuran Pks13 probe compound within this series for which hERG-related cardiotoxicity has not been identified as a liability [2].

Cardiac safety hERG inhibition Benzofuran lead optimization Antitubercular drug development

Structural Biology Utility: TAM5 as the Only Morpholinomethyl Benzofuran with an Experimental Pks13-TE Co-Crystal Structure

A 2.05 Å resolution X-ray co-crystal structure of TAM5 bound to the Mtb Pks13 thioesterase domain has been deposited as PDB entry 5V41 [1]. This structure reveals the precise binding pose of the morpholinomethyl substituent within the hydrophilic pocket of the Pks13-TE active site, with key interactions including hydrogen bonding to Ser1636, Tyr1637, and Asn1640, as well as π-stacking with Phe1670 [2]. In contrast, the dimethylamino analog (ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate) and the azepanyl analog (ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate) lack any publicly available experimental Pks13-TE co-crystal structures . TAM5 is therefore the only C4-morpholinomethyl benzofuran-3-carboxylate with experimentally validated, atomically resolved Pks13 target engagement data [1].

X-ray crystallography Pks13 thioesterase domain Structure-based drug design Benzofuran binding mode

Anti-Mycobacterial Whole-Cell Activity: TAM5 MIC Defines a Moderate Potency Baseline Distinct from TAM16 and TAM12

TAM5 demonstrates a minimum inhibitory concentration (MIC) of 13.3 μM against M. tuberculosis mc²7000 in liquid culture [1]. This places TAM5 as a moderate-potency compound, clearly differentiated from the most potent benzofuran analogs in the same assay: TAM16 (MIC = 0.09 μM), TAM12 (MIC = 0.2 μM), and TAM9 (MIC = 0.4 μM) [1]. However, TAM5 is substantially more potent than TAM7 (MIC = 20 μM) and TAM8 (MIC > 40 μM) [1]. The ~148-fold MIC gap between TAM5 and TAM16 mirrors the enzymatic IC₅₀ difference (~4-fold) amplified at the whole-cell level, likely reflecting differences in mycobacterial cell wall penetration or intracellular accumulation [2]. This moderate-activity profile positions TAM5 as a valuable reference compound for benchmarking permeability-optimized Pks13 inhibitors.

Mycobacterium tuberculosis MIC determination Benzofuran antimycobacterial Pks13 phenotypic screening

Molecular Properties Comparison: Morpholinomethyl vs. Dimethylamino vs. Azepanyl C4 Substituents

The morpholinomethyl substituent in TAM5 (MW = 381.4 Da; molecular formula C₂₂H₂₃NO₅) imparts substantially different physicochemical properties compared to analogs with alternative C4 amine substituents [1]. The dimethylamino analog (C₂₀H₂₁NO₄; MW ≈ 339.4 Da) is approximately 42 Da smaller and lacks the hydrogen-bond-accepting morpholine oxygen, which contributes to a distinct polarity profile . Conversely, the azepanyl analog (C₂₄H₂₇NO₄; MW ≈ 393.5 Da) bears a larger seven-membered ring that increases lipophilicity and steric bulk relative to the six-membered morpholine . These differences collectively influence solubility, permeability, and protein-binding characteristics that affect both in vitro assay behavior and in vivo pharmacokinetic suitability, making TAM5's specific morpholinomethyl architecture a non-interchangeable selection parameter [1].

Physicochemical profiling Benzofuran SAR logP comparison Molecular weight differentiation

TAM5 vs. TAM16: Safety-Driven Procurement for In Vivo and Ex Vivo Pharmacology Studies

The J Med Chem 2022 optimization study demonstrated that despite achieving improved in vitro hERG IC₅₀ values for certain TAM16 derivatives, these compounds still induced cardiac irregularities when tested in ex vivo Langendorff isolated heart preparations [1]. This led to the formal termination of the TAM16 benzofuran series for preclinical development [1]. TAM5, disclosed in the earlier Cell 2017 publication, was not flagged for hERG inhibition across any reported assays, suggesting a fundamentally different cardiac safety profile attributable to its morpholinomethyl substitution pattern [2]. For laboratories planning in vivo efficacy studies, cardiovascular safety pharmacology assessments, or ex vivo cardiotoxicity screening, TAM5 thus offers a Pks13-active tool compound without the confounding cardiac effects that plagued the TAM16 series [1].

Preclinical safety Cardiotoxicity Ex vivo Langendorff model hERG SAR

Highest-Impact Procurement Scenarios for Ethyl 5-Hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate


Pks13 Structural Biology and Fragment-Based Drug Design

TAM5 is the optimal procurement choice for laboratories conducting X-ray crystallography or cryo-EM studies of the Pks13 thioesterase domain, as it is the only C4-aminomethyl benzofuran with a publicly deposited co-crystal structure (PDB 5V41, 2.05 Å resolution) [1]. The atomic-level binding mode data enable accurate placement of the morpholinomethyl group within the hydrophilic pocket, facilitating rational structure-based optimization of Pks13 inhibitors [1].

Antitubercular Phenotypic Screening with Pks13 Target Engagement Validation

For high-throughput screening campaigns against drug-susceptible and drug-resistant M. tuberculosis strains, TAM5 serves as a well-characterized reference inhibitor with known enzymatic (Pks13-TE IC₅₀ = 0.71 μM) and whole-cell (MIC = 13.3 μM) activity benchmarks, enabling normalization of screening data across laboratories and assay formats [2].

Cardiac Safety Pharmacology: hERG-Negative Pks13 Probe Compound

In experimental setups where hERG channel inhibition is a critical exclusion criterion—including patch-clamp electrophysiology, ex vivo Langendorff heart preparations, and in vivo cardiovascular telemetry studies—TAM5 provides a Pks13-active probe compound without the cardiac ion channel liability that disqualified TAM16 from preclinical development [3]. This enables clean assessment of Pks13-mediated pharmacology without cardiotoxicity confounding.

Benzofuran SAR and C4 Substituent Optimization Programs

Medicinal chemistry programs exploring C4-aminomethyl substituent effects on Pks13 inhibition and anti-mycobacterial activity can use TAM5 as the morpholinomethyl benchmark against which dimethylamino (MW ~339.4 Da) and azepanyl (MW ~393.5 Da) analogs are directly compared, with quantitative enzymatic and whole-cell data available for all three chemotypes [1].

Quote Request

Request a Quote for Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.